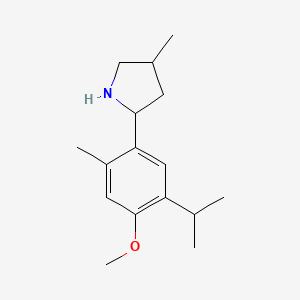![molecular formula C16H15NO5 B15207353 1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro- CAS No. 888498-15-5](/img/structure/B15207353.png)
1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one is an organic compound that features a furan ring substituted with a tert-butyl group and a nitroisobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of isobenzofuran followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
3-(5-Formyl-furan-2-yl)-phenyl-carbamic acid tert-butyl ester: Another furan derivative with a formyl group.
Pinacol boronic esters: Compounds with similar structural motifs used in organic synthesis.
Uniqueness
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one is unique due to the presence of both a tert-butyl group and a nitroisobenzofuran moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
888498-15-5 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC名 |
3-(5-tert-butylfuran-2-yl)-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-16(2,3)13-7-6-12(21-13)14-10-5-4-9(17(19)20)8-11(10)15(18)22-14/h4-8,14H,1-3H3 |
InChIキー |
LJFCPTURCUFFCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


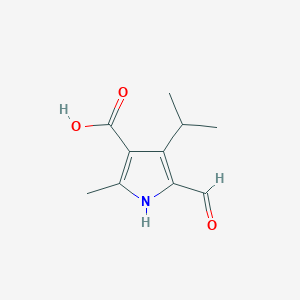

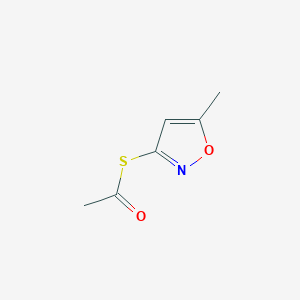
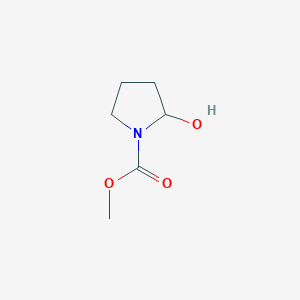
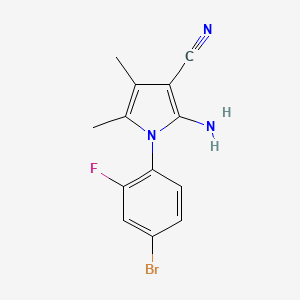

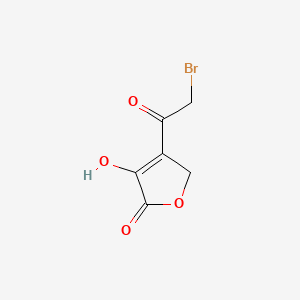

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
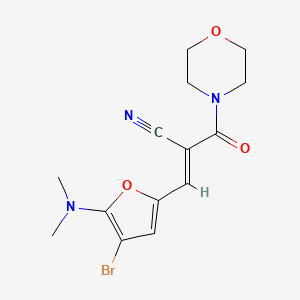
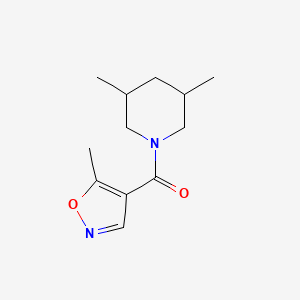

![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
